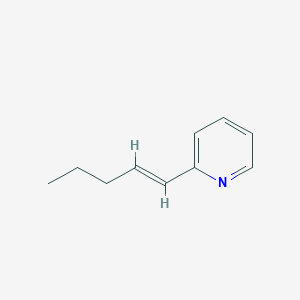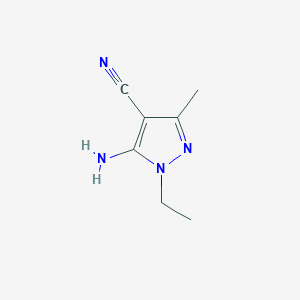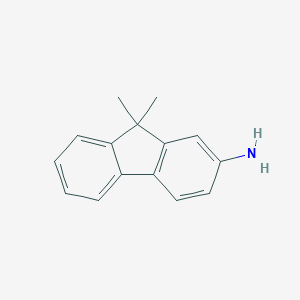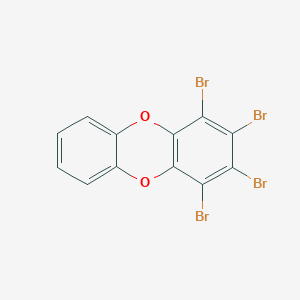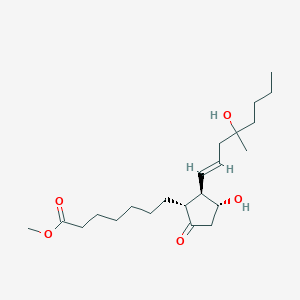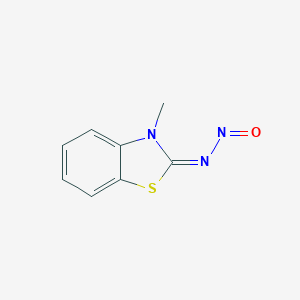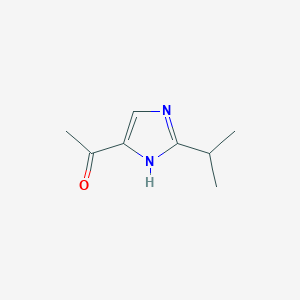
1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)-, commonly known as DMAPA, is a chemical compound used in various scientific research applications. It is a colorless, odorless, and viscous liquid that is soluble in water and organic solvents. DMAPA is a tertiary amine that contains a phenoxy group and two hydroxyl groups, which make it a versatile compound for use in different fields of research.
Wirkmechanismus
DMAPA acts as a nucleophilic catalyst in organic reactions by forming a complex with the reactants. It facilitates the reaction by stabilizing the transition state and lowering the activation energy required for the reaction to occur. DMAPA is also known to activate certain enzymes, such as acetylcholinesterase, which plays a crucial role in the nervous system.
Biochemische Und Physiologische Effekte
DMAPA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It also exhibits antitumor activity by inhibiting the growth of cancer cells. DMAPA has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DMAPA in lab experiments is its high catalytic activity, which makes it an efficient catalyst for organic reactions. It is also a relatively inexpensive compound that is readily available. However, DMAPA has some limitations, such as its toxicity and the need for careful handling. It can also cause skin and eye irritation, and prolonged exposure can lead to respiratory problems.
Zukünftige Richtungen
There are several future directions for the use of DMAPA in scientific research. One area of interest is the development of new catalysts based on DMAPA for use in organic reactions. Another area of research is the use of DMAPA in the synthesis of new pharmaceuticals and agrochemicals. DMAPA can also be used as a tool to study the mechanism of action of enzymes and other biological molecules. Furthermore, the potential use of DMAPA in drug delivery systems and nanotechnology is an area of growing interest.
Conclusion:
In conclusion, 1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)- or DMAPA is a versatile compound that has been extensively used in scientific research. It is a potent catalyst for organic reactions and exhibits various biochemical and physiological effects. While DMAPA has some limitations, its potential applications in different fields of research make it an important compound for future studies.
Synthesemethoden
DMAPA is synthesized through a simple reaction between 3-(m-dimethylamino)phenol and 1,2-Propanediol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and the product is purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
DMAPA has been extensively used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used as a catalyst in organic reactions, such as esterification, transesterification, and amidation. DMAPA is a versatile compound that can be used in different fields of research, including medicinal chemistry, materials science, and biotechnology.
Eigenschaften
CAS-Nummer |
104179-37-5 |
|---|---|
Produktname |
1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)- |
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
3-[3-(dimethylamino)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H17NO3/c1-12(2)9-4-3-5-11(6-9)15-8-10(14)7-13/h3-6,10,13-14H,7-8H2,1-2H3 |
InChI-Schlüssel |
HYSMJIAKWZNJCP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=CC=C1)OCC(CO)O |
Kanonische SMILES |
CN(C)C1=CC(=CC=C1)OCC(CO)O |
Synonyme |
1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



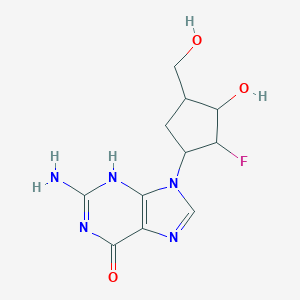
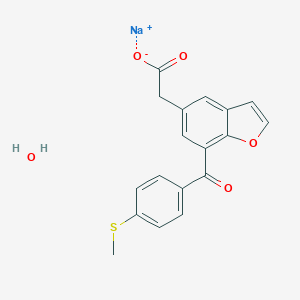
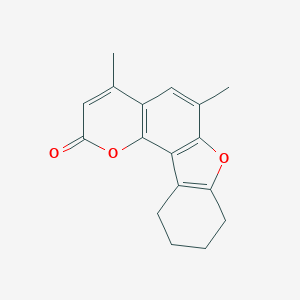
![[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B33660.png)
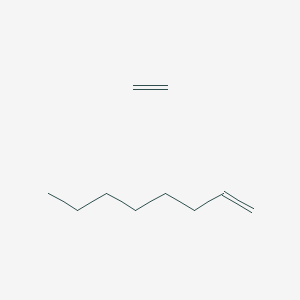
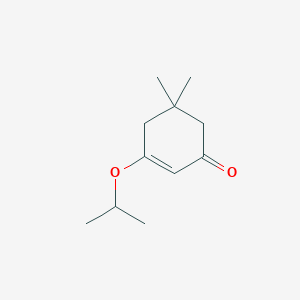
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)
